Cas no 16717-25-2 (6-BROMO-1-METHYLQUINOLIN-2(1H)-ONE)

6-BROMO-1-METHYLQUINOLIN-2(1H)-ONE 化学的及び物理的性質
名前と識別子
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- 6-BROMO-1-METHYLQUINOLIN-2(1H)-ONE
- 6-Bromo-1-methyl-1H-quinolin-2-one
- 6-bromo-1-methylquinolin-2-one
- 6-Bromo-1-methylcarbostyril
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- MDL: MFCD11877921
- インチ: InChI=1S/C10H8BrNO/c1-12-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3
- InChIKey: XZCNHDAUOLXBPV-UHFFFAOYSA-N
- ほほえんだ: CN1C2=CC=C(C=C2C=CC1=O)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
じっけんとくせい
- 密度みつど: 1.553±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 144-146 ºC
- ようかいど: 極微溶性(0.79 g/l)(25ºC)、
6-BROMO-1-METHYLQUINOLIN-2(1H)-ONE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D593228-1g |
6-Bromo-1-methylquinolin-2(1H)-one |
16717-25-2 | 95% | 1g |
$795 | 2024-05-23 | |
eNovation Chemicals LLC | Y1008332-500mg |
6-Bromo-1-methyl-1H-quinolin-2-one |
16717-25-2 | 95% | 500mg |
$400 | 2024-07-28 | |
Chemenu | CM144523-1g |
6-Bromo-1-methyl-1H-quinolin-2-one |
16717-25-2 | 95%+ | 1g |
$749 | 2023-02-17 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0198-100mg |
6-Bromo-1-methyl-1H-quinolin-2-one |
16717-25-2 | 96% | 100mg |
1382.31CNY | 2021-05-08 | |
Chemenu | CM144523-1g |
6-Bromo-1-methyl-1H-quinolin-2-one |
16717-25-2 | 95% | 1g |
$563 | 2021-08-05 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0198-5g |
6-Bromo-1-methyl-1H-quinolin-2-one |
16717-25-2 | 96% | 5g |
16943.89CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0198-250mg |
6-Bromo-1-methyl-1H-quinolin-2-one |
16717-25-2 | 96% | 250mg |
¥1967.39 | 2025-01-21 | |
abcr | AB450045-500 mg |
6-Bromo-1-methylquinolin-2(1H)-one; . |
16717-25-2 | 500MG |
€371.90 | 2023-07-18 | ||
abcr | AB450045-5 g |
6-Bromo-1-methylquinolin-2(1H)-one; . |
16717-25-2 | 5g |
€1,613.70 | 2023-07-18 | ||
abcr | AB450045-500mg |
6-Bromo-1-methylquinolin-2(1H)-one; . |
16717-25-2 | 500mg |
€371.90 | 2023-09-03 |
6-BROMO-1-METHYLQUINOLIN-2(1H)-ONE 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
6-BROMO-1-METHYLQUINOLIN-2(1H)-ONEに関する追加情報
6-Bromo-1-methylquinolin-2(1H)-one: A Comprehensive Overview
6-Bromo-1-methylquinolin-2(1H)-one, also known by its CAS number 16717-25-2, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the quinoline family, which has been extensively studied for its diverse biological activities. The structure of 6-bromo-1-methylquinolin-2(1H)-one consists of a quinoline ring system with a bromine atom at the 6-position and a methyl group at the 1-position, along with a ketone group at the 2-position. These structural features contribute to its unique chemical properties and potential applications in drug discovery.
The synthesis of 6-bromo-1-methylquinolin-2(1H)-one has been explored through various methodologies, including condensation reactions and oxidation processes. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. For instance, researchers have employed transition metal catalysts to facilitate the formation of the quinoline skeleton, ensuring high yields and minimal by-products. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the growing demand for complex molecules like 6-bromo-1-methylquinolin-2(1H)-one.
The biological activity of 6-bromo-1-methylquinolin-2(1H)-one has been a focal point of recent studies. Preclinical data indicate that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. For example, a study published in 2023 demonstrated that 6-bromo-1-methylquinolin-2(1H)-one significantly reduces inflammation in animal models by inhibiting key inflammatory pathways such as NF-kB and COX-2. Furthermore, its ability to scavenge free radicals suggests potential benefits in combating oxidative stress-related disorders.
In addition to its anti-inflammatory effects, 6-bromo-1-methylquinolin-2(1H)-one has shown remarkable anticancer activity. Research indicates that this compound induces apoptosis in various cancer cell lines by modulating mitochondrial function and activating caspase pathways. A recent study highlighted its efficacy against drug-resistant cancer cells, offering a novel approach to overcoming chemotherapy resistance. These findings position 6-bromo-1-methylquinolin-2(1H)-one as a valuable lead compound in oncology research.
The pharmacokinetic profile of 6-bromo-1-methylquinolin-2(1H)-one is another critical aspect that has garnered attention. Studies reveal that this compound exhibits favorable absorption and bioavailability, which are essential for its potential use as an oral medication. Moreover, its metabolism and excretion pathways have been characterized, providing insights into its safety profile. Ongoing research aims to optimize its pharmacokinetic properties further through structural modifications, such as adding lipophilic groups or improving solubility.
The application of CAS 16717-25-2, or 6-bromo-1-methylquinolin-2(1H)-one, extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Recent breakthroughs in nanotechnology have enabled the integration of this compound into advanced materials, enhancing their performance and efficiency.
In conclusion, 6-bromo-1-methylquinolin-2(1H)-one, identified by its CAS number CAS 16717-25-2, is a multifaceted compound with significant potential across various scientific domains. Its structural diversity, coupled with cutting-edge research findings, positions it as a key player in drug development and materials science. As ongoing studies continue to uncover new applications and mechanisms of action, the future prospects for this compound remain bright and promising.
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